
Traumatin
Vue d'ensemble
Description
Traumatin, also known as 12-oxo-trans-10-dodecenoic acid, is a plant hormone produced in response to wounding. It is structurally related to traumatic acid and is considered a precursor to this compound. This compound plays a significant role in plant development and wound healing by regulating growth and cellular responses to injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Traumatin can be synthesized through the oxidation of polyunsaturated fatty acids. One common method involves the enzymatic conversion of linoleic acid to 12-oxo-trans-10-dodecenoic acid using enzyme extracts from plant tissues . The reaction conditions typically include the presence of oxygen and rapid stirring to facilitate autooxidation.
Industrial Production Methods: Industrial production of this compound involves the extraction of enzyme preparations from plant sources such as soybean and alfalfa seedlings. These enzyme extracts catalyze the conversion of linoleic acid to this compound under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Traumatin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form traumatic acid.
Reduction: Reduction of this compound can yield corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen and enzyme extracts from plant tissues.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Traumatic acid.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Traumatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of unsaturated fatty acids.
Biology: Investigated for its role in plant wound healing and growth regulation.
Industry: Used in the production of plant growth regulators and as a precursor for the synthesis of other bioactive compounds
Mécanisme D'action
Traumatin exerts its effects by acting as a signaling molecule in plants. Upon wounding, this compound is produced and subsequently converted to traumatic acid. This conversion triggers a cascade of cellular responses, including the activation of genes involved in wound healing and growth regulation. The molecular targets of this compound include enzymes and receptors involved in fatty acid metabolism and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Traumatic Acid: A direct oxidation product of traumatin with similar wound healing properties.
Dinorthis compound: A related compound with a shorter carbon chain.
Green Leaf Volatiles: Compounds such as hexenal and hexenol that are also produced in response to plant wounding.
Uniqueness: this compound is unique due to its specific role as a precursor to traumatic acid and its involvement in the regulation of plant growth and wound healing. Unlike other similar compounds, this compound has a more general influence on plant development and is produced in higher quantities in response to wounding .
Propriétés
IUPAC Name |
(E)-12-oxododec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKWUNQKOWGEZ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895054 | |
| Record name | Traumatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Traumatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65410-38-0 | |
| Record name | Traumatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65410-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Traumatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065410380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traumatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Traumatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJD2J92GPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Traumatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
| Record name | Traumatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is traumatin synthesized in plants?
A1: this compound biosynthesis is initiated by the enzyme lipoxygenase (LOX), which catalyzes the oxygenation of linolenic acid to form 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). Subsequently, 13-HPOT is cleaved by hydroperoxide lyase (HPL) to produce this compound, formally known as 12-oxo-(9Z)-dodecenoic acid, and hexanal. [, , ]
Q2: Can this compound be further metabolized in plants?
A2: Yes, this compound is primarily metabolized into 9-hydroxy-(10E)-traumatin (9-OH-traumatin) through two main pathways: [, ]
- Enzymatic pathway: Two-thirds of (9Z)-traumatin is converted to 9-OH-traumatin through product recycling involving lipoxygenase-2 (LOX2). [, ]
- Non-enzymatic pathway: The remaining one-third undergoes non-enzymatic oxidation to form 9-OH-traumatin. [, ]
Q3: Are there any alternative pathways for this compound biosynthesis?
A3: Recent research suggests that this compound-containing galactolipids, specifically monogalactosyl diacylglycerols (MGDGs), can be formed directly from MGDG-hydroperoxides through HPL activity, bypassing the need for lipase-mediated release of free fatty acids. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound (12-oxo-(9Z)-dodecenoic acid) has the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol. []
Q5: What is known about the spectroscopic data for this compound?
A5: While specific spectroscopic data for this compound is not extensively discussed in the provided literature, its structural similarity to other oxylipins suggests that techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are valuable for its characterization. [, ]
Q6: What are the primary biological functions of this compound in plants?
A6: this compound, along with other C6 volatiles and jasmonic acid, acts as a signaling molecule involved in plant defense responses, particularly against herbivore attacks and mechanical wounding. [, , , ]
Q7: How does this compound contribute to plant defense?
A7: Upon tissue damage, this compound is rapidly produced and released as a volatile signal, triggering downstream defense responses, such as the production of protease inhibitors and other defensive compounds. [, , , ] It also contributes to the characteristic "green leaf volatile" aroma released by damaged plants, potentially serving as a warning signal to neighboring plants or attracting natural enemies of herbivores. [, ]
Q8: How does the activity of this compound compare to that of traumatic acid, a structurally similar compound historically considered a wound hormone?
A8: Studies comparing the biological activity of this compound (12-oxo-trans-10-dodecenoic acid) and traumatic acid in the Wehnelt bean assay and cucumber hypocotyl elongation assay suggest that this compound might be the primary active compound. [] Furthermore, this compound was found endogenously in runner beans, the source from which traumatic acid was initially isolated, while traumatic acid itself was not detected. [] This finding, coupled with the observation that traumatic acid can be formed by autoxidation of this compound, suggests that this compound is the naturally occurring signaling molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


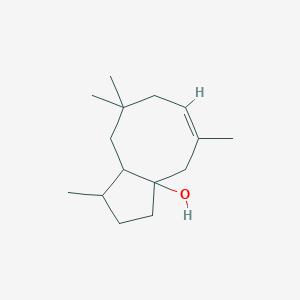
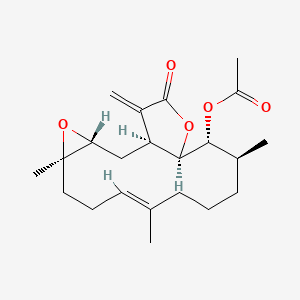
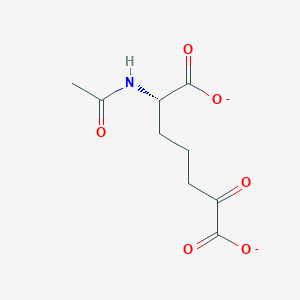
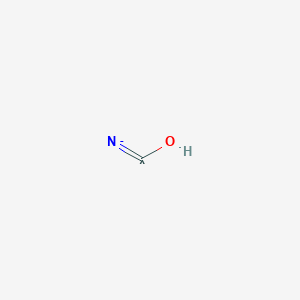
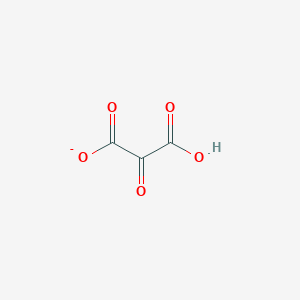
![[(4Z,6E,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1237848.png)

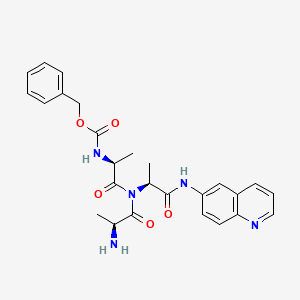
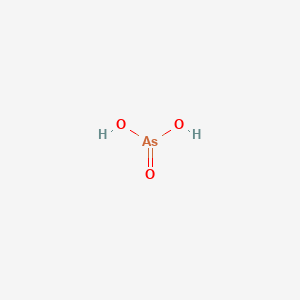

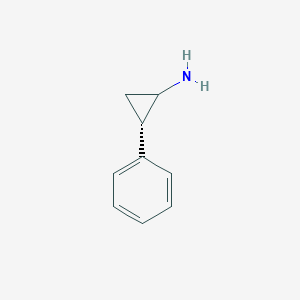
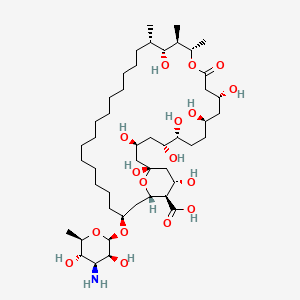
![1-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid](/img/structure/B1237856.png)
![2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)
